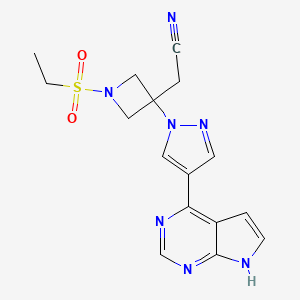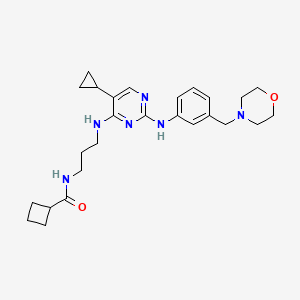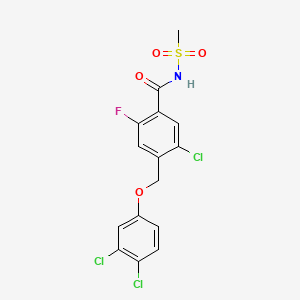
Nav1.7 inhibitor
描述
Nav1.7 inhibitors are compounds that target the voltage-gated sodium channel isoform 1.7 (Nav1.7). This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Mutations in the Nav1.7 gene can lead to conditions such as congenital insensitivity to pain or episodic extreme pain disorders . Due to its significant role in pain perception, Nav1.7 has become a high-interest target for developing non-opioid pain therapeutics .
准备方法
Nav1.7 抑制剂的合成涉及各种合成路线和反应条件。 一种常见的方法是对胍毒素进行修饰以产生选择性抑制剂 。 另一种方法是高通量筛选天然产物以鉴定新的抑制剂,例如萘菲啶生物碱 。 工业生产方法通常涉及使用低温电子显微镜 (cryo-EM) 等先进技术来设计和优化抑制剂 .
化学反应分析
Nav1.7 抑制剂会经历各种化学反应,包括:
氧化: 这种反应可以修饰抑制剂上的官能团,可能增强其结合亲和力。
还原: 用于改变抑制剂的氧化状态,影响其与 Nav1.7 通道的相互作用。
从这些反应中形成的主要产物包括具有增强药理学特性的修饰抑制剂,例如对 Nav1.7 的选择性增加,而不是其他钠通道亚型 .
科学研究应用
Nav1.7 抑制剂在科学研究中具有广泛的应用:
化学: 用作研究钠通道结构和功能的工具。
生物学: 有助于了解疼痛传递的分子机制。
医学: 治疗慢性疼痛状况的潜在治疗剂,无需阿片类药物的副作用.
工业: 开发新的止痛药物和药物发现研究工具.
作用机制
Nav1.7 抑制剂通过阻断通过 Nav1.7 通道的钠离子传导来发挥作用。 这种抑制阻止了伤害性神经元中动作电位的启动和传播,从而降低了疼痛感知 。 分子靶标包括 Nav1.7 通道的电压感应域和中央孔 。 该机制中涉及的途径包括离子通道门控的调节和钠离子流入的阻止 .
相似化合物的比较
Nav1.7 抑制剂可以与其他钠通道抑制剂进行比较,例如:
利多卡因: 一种广谱钠通道阻滞剂,对 Nav1.7 的选择性较低。
美西律: 另一种广谱抑制剂,用于治疗心律失常。
Nav1.7 抑制剂因其对 Nav1.7 亚型的选择性高而具有独特之处,这可以最大限度地减少脱靶效应并增强其作为镇痛药物的潜力 .
属性
IUPAC Name |
5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXWPAGHGHDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)
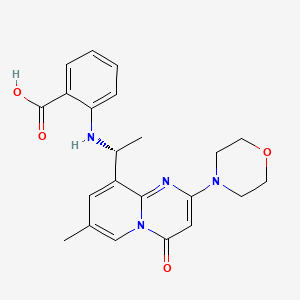
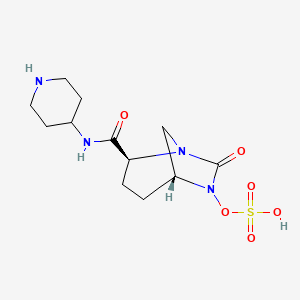

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)

